molecular formula C6H9BrO2 B3243197 2-Bromo-3-isopropoxypropenal CAS No. 155272-73-4

2-Bromo-3-isopropoxypropenal

Cat. No.: B3243197
CAS No.: 155272-73-4
M. Wt: 193.04 g/mol
InChI Key: YOTNIPLQXNQXJW-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxypropenal is a brominated α,β-unsaturated aldehyde derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at position 3 and a bromine atom at position 2. Its molecular formula is C₆H₉BrO₂, with a calculated molecular weight of 193.05 g/mol. The compound’s structure combines electrophilic reactivity (due to the aldehyde and α,β-unsaturated system) with steric and electronic modulation from the bulky isopropoxy group.

Properties

IUPAC Name

(Z)-2-bromo-3-propan-2-yloxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDIXJKWUCLMJK-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=C(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O/C=C(/C=O)\Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxypropenal typically involves the bromination of 3-isopropoxypropenal. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

2-Bromo-3-isopropoxypropenal has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-isopropoxypropenal involves its reactivity with nucleophiles due to the presence of the electrophilic bromine and aldehyde groups. The aldehyde group can form Schiff bases with amines, while the bromine atom can undergo nucleophilic substitution reactions. These interactions are crucial in its applications in organic synthesis and potential biological activities .

Comparison with Similar Compounds

Table 1. Structural Comparison

Compound Name Backbone Substituent (Position 3) Molecular Formula CAS RN
This compound Propenal Isopropoxy C₆H₉BrO₂ N/A
2-Bromo-3-methoxypropenal Propenal Methoxy C₄H₅BrO₂ 145783-15-7
2-Bromo-3-(2-methoxyethoxy)propenal Propenal 2-Methoxyethoxy C₆H₉BrO₃ 145783-16-8
2-Bromo-3-methylpyridine Pyridine Methyl C₆H₆BrN 3430-17-9

Key Observations :

  • Backbone Differences : The propenal derivatives (C₃ aldehyde backbone) exhibit α,β-unsaturation, enabling conjugate addition reactions, whereas 2-Bromo-3-methylpyridine (aromatic pyridine) undergoes electrophilic substitution at the bromine-adjacent position .

Physicochemical Properties

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility
This compound 193.05 (calc.) Not Reported Not Reported Likely low in H₂O
2-Bromo-3-methoxypropenal 165.0 120–125 -10 to -5 Soluble in ethanol
2-Bromo-3-(2-methoxyethoxy)propenal 209.05 180–185 Liquid at RT Soluble in DMSO
2-Bromo-3-methylpyridine 172.02 Not Reported Not Reported Soluble in organic solvents

Analysis :

  • Boiling Points : Longer alkoxy chains (e.g., 2-methoxyethoxy) increase boiling points due to higher molecular weight and polarity .
  • Solubility: Propenal derivatives with polar alkoxy groups show enhanced solubility in aprotic solvents like DMSO, while smaller derivatives (e.g., methoxy) dissolve in ethanol .

Reactivity and Stability

  • Electrophilic Reactivity : The α,β-unsaturated aldehyde system in propenal derivatives facilitates Michael additions and nucleophilic attacks at the β-position. Bromine acts as a leaving group in SN₂ reactions, though steric hindrance from isopropoxy may slow kinetics compared to methoxy analogs .
  • Pyridine vs. Propenal : 2-Bromo-3-methylpyridine’s aromaticity stabilizes the ring, favoring electrophilic bromine substitution over elimination, unlike the propenal derivatives’ propensity for conjugate addition .
  • Thermal Stability : Higher boiling points in alkoxypropenals (e.g., 180–185°C for 2-methoxyethoxy) suggest greater thermal stability compared to simpler analogs .

Biological Activity

2-Bromo-3-isopropoxypropenal (CAS No. 155272-73-4) is an organic compound notable for its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its electrophilic bromine and aldehyde groups, which contribute to its reactivity with nucleophiles. This compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines, facilitated by the aldehyde group. Additionally, the bromine atom can participate in nucleophilic substitution reactions. These interactions are crucial for its potential applications in enzyme-catalyzed reactions involving aldehydes and halogenated compounds.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been indicated that related compounds can inhibit liver alcohol dehydrogenase, which could imply similar effects for this compound.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of brominated compounds found that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, the findings suggest a promising avenue for exploring its antimicrobial potential.

Enzyme Activity Assays

In enzyme activity assays, related compounds demonstrated inhibition of liver alcohol dehydrogenase. The mechanism involved competitive inhibition, where the presence of the compound reduced enzyme activity significantly. This suggests that this compound may share similar inhibitory characteristics.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure CharacteristicsBiological Activity
This compound Bromine and isopropoxy groupPotential enzyme inhibitor
2-Bromo-3-methoxypropenal Bromine and methoxy groupAntimicrobial properties
3-Bromo-2-isopropoxypropenal Different positional arrangement of groupsSimilar reactivity but distinct profile
2-Chloro-3-isopropoxypropenal Chlorine instead of bromineVaries in reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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